Smooth Sulfoxidation vs. Oxidative Destruction of Substituted Analogs
In reactions with peroxytrifluoroacetic acid in CF3COOH, benzhydrylsulfanylbenzene (where R = H in the Ph2CHSCH2R series) undergoes smooth sulfoxidation to the corresponding sulfoxide. In contrast, benzhydryl sulfides bearing substituents such as CONH2, COOH, or CN (R ≠ H) undergo a complicated oxidative destruction pathway, forming 2,4,6-tribenzhydrylphenol as a major product [1]. This demonstrates a stark qualitative difference in reaction outcome based solely on the nature of the R group, with the unsubstituted benzhydrylsulfanylbenzene providing a clean, predictable oxidation pathway.
| Evidence Dimension | Reaction pathway outcome under identical oxidation conditions |
|---|---|
| Target Compound Data | Smooth sulfoxidation to benzhydryl phenyl sulfoxide; no oxidative destruction reported |
| Comparator Or Baseline | Benzhydryl sulfides with R = CONH2, COOH, CN |
| Quantified Difference | Qualitative divergence: clean sulfoxidation vs. complex oxidative destruction with formation of 2,4,6-tribenzhydrylphenol |
| Conditions | Peroxytrifluoroacetic acid in CF3COOH, experimental and DFT study |
Why This Matters
This demonstrates that benzhydrylsulfanylbenzene provides a predictable, high-selectivity oxidation pathway, making it the preferred starting material for synthesizing benzhydryl sulfoxides, whereas substituted analogs are unsuitable for this purpose.
- [1] Bicherov, A. V.; Khrustalev, V. N.; Morkovnik, A. S.; Akopova, A. R. Electron transfer in the peroxytrifluoroacetic acid-assisted sulfoxidation and oxidative destruction of benzhydryl sulfides. Russian Chemical Bulletin, 2013, 62, 1164-1175. View Source
